

Application Note: Mass Spectrometry of Glyceryl Borate Compounds

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Compound of Interest		
Compound Name:	Einecs 255-712-6	
Cat. No.:	B15177787	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl borate compounds, esters formed between boric acid and glycerol, are of increasing interest in various fields, including materials science and drug development. Their analysis, however, can be challenging due to the inherent properties of boron-containing molecules. Mass spectrometry (MS) offers a powerful analytical tool for the characterization and quantification of these compounds. This application note provides an overview of mass spectrometry techniques applicable to glyceryl borate compounds and details protocols for their analysis.

Boronic acids and their esters are known to undergo dehydration and trimerization, which can complicate mass spectra.[1] To circumvent these issues, derivatization with diols to form stable cyclic esters is a common strategy.[1][2] In the case of glyceryl borate, the compound itself is an ester of a polyol (glycerol), which can influence its ionization and fragmentation behavior. Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been successfully employed for the analysis of boronic acid-containing peptides after esterification with diols.[1]

Mass Spectrometry Techniques for Glyceryl Borate Analysis



Several mass spectrometry techniques can be adapted for the analysis of glyceryl borate compounds:

- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar and thermally labile molecules like glyceryl borate. It typically produces protonated molecules [M+H]⁺ or adducts with solvent molecules.[2][3] In negative ion mode, deprotonated molecules [M-H]⁻ or anions like bis(glycerol)borate can be observed.[4][5] ESI-MS can be coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection.[3]
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. Glyceryl borate itself may not be sufficiently volatile for GC-MS analysis. However, derivatization of related boric acid with agents like triethanolamine can produce volatile borate esters suitable for GC-MS analysis.[6]
- Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI is another soft ionization technique often used for large and non-volatile molecules. While less common for small molecules like glyceryl borate, it could be applicable, especially for analyzing glyceryl borate conjugates or formulations. A notable finding is the use of 2,5dihydroxybenzoic acid (DHB) as a matrix, which can also act as a derivatizing agent for boronic acids in situ.[1]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring accurate quantification.[7]

General Considerations:

- Solvent Selection: Use high-purity solvents compatible with the chosen ionization technique (e.g., methanol, acetonitrile, water for ESI-MS).[8] Be aware that methanol stored in borosilicate glass bottles can be a source of boron contamination, leading to artifact peaks.
 [9]
- Concentration: Aim for a final analyte concentration in the low μg/mL to ng/mL range to avoid ion suppression and detector saturation.[8]



- Filtration: Filter samples through a syringe filter (e.g., 0.22 μm PTFE) to remove particulates that could clog the MS system.[10]
- Cleanliness: Maintain a clean work environment to prevent contamination from sources such as polymers, detergents, and salts, which can interfere with the analysis.[11]

Quantitative Data Summary

The following table summarizes key m/z values for glyceryl borate and related compounds reported in the literature. This data can be used as a reference for identifying these species in mass spectra.

Compound/ Ion	Formula	Observed m/z	lonization Mode	Mass Spectromet ry Technique	Reference
bis(glycerol)b orate anion	[B(C3H6O3)2] -	191	Negative ESI	ESI-MS	[4][5]
triethanolami ne borate	B(OCH2CH2)3 N	Not specified	Not specified	GC-MS (after derivatization)	[6]
Generic Boronic Acid- DHB Adduct	R-B(OH) ₂ + DHB	Varies	Positive	MALDI-MS	[1]

Note: The exact mass of the neutral mono-glyceryl borate ($C_3H_9BO_5$) is 136.0543 Da.[12] One would expect to observe ions corresponding to [M+H]⁺ (m/z 137.0621) or [M+Na]⁺ (m/z 159.0441) in positive ion mode ESI-MS.

Experimental Protocols Protocol 1: Analysis of Glyceryl Borate by ESI-MS

This protocol describes a general method for the direct infusion analysis of a glyceryl borate sample.



- 1. Sample Preparation: a. Dissolve the glyceryl borate sample in a 1:1 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL. b. Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 μ g/mL. c. Filter the final solution through a 0.22 μ m syringe filter into a clean autosampler vial.
- 2. Instrumentation and Parameters:
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.
- · Ionization Mode: Positive and Negative.
- Capillary Voltage: 3.5 4.5 kV.[13]
- Source Temperature: 120 °C.[13]
- Desolvation Gas Flow: Set according to manufacturer's recommendations.
- Mass Range: m/z 50 500.
- Infusion Flow Rate: 5 10 μL/min.
- 3. Data Acquisition and Analysis: a. Acquire spectra in both positive and negative ion modes. b. In positive mode, look for the protonated molecule [M+H]⁺ and common adducts (e.g., [M+Na]⁺, [M+K]⁺). c. In negative mode, search for the deprotonated molecule [M-H]⁻ and other anionic species like the bis(glycerol)borate complex.[4][5] d. If fragmentation is desired for structural confirmation, perform tandem MS (MS/MS) on the precursor ion of interest.

Protocol 2: LC-MS Analysis of Glyceryl Borate

This protocol is suitable for the analysis of glyceryl borate in complex mixtures.

- 1. Sample Preparation: a. Prepare the sample as described in Protocol 1. The final solvent should be compatible with the initial mobile phase conditions.
- 2. LC Instrumentation and Parameters:
- LC System: A UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a common choice for separating a range of boronic acids.[3]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a reequilibration step. The gradient should be optimized based on the specific sample.







• Flow Rate: 0.2 - 0.5 mL/min.

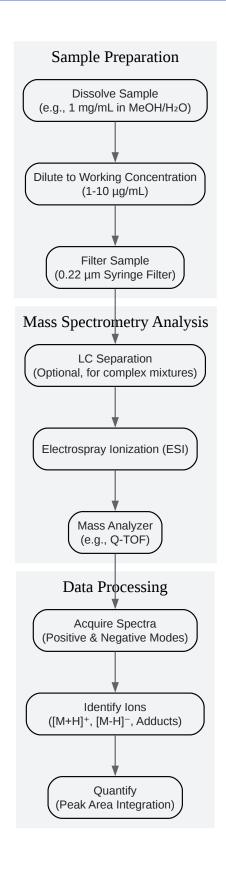
• Column Temperature: 30 - 40 °C.

• Injection Volume: 1 - 5 μL.

- 3. MS Instrumentation and Parameters:
- Follow the MS parameters outlined in Protocol 1. The instrument will be coupled to the LC outlet.
- 4. Data Acquisition and Analysis: a. Acquire data over the entire LC run. b. Extract ion chromatograms (EICs) for the expected m/z values of glyceryl borate and its adducts to identify the corresponding chromatographic peak. c. Integrate the peak area for quantification. A calibration curve should be generated using standards of known concentrations for accurate quantification.[14][15]

Visualizations

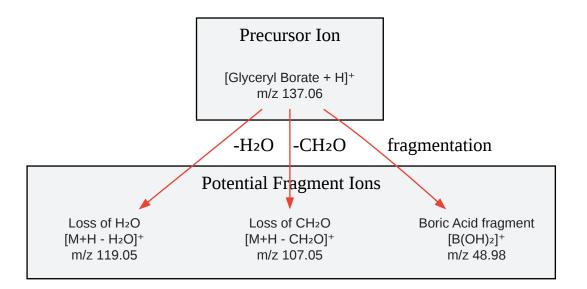




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Caption: Experimental workflow for LC-MS analysis of glyceryl borate.





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Caption: Potential fragmentation pathway of protonated glyceryl borate.

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